

physical properties of 3-bromo-1H-pyrazole

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Compound of Interest

Compound Name: **3-bromo-1H-pyrazole**

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An In-depth Technical Guide to the Physical Properties of **3-bromo-1H-pyrazole**

Introduction and Significance

3-bromo-1H-pyrazole is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. Its pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the essential physical properties of **3-bromo-1H-pyrazole**, offering field-proven insights and standardized protocols for its characterization. Understanding these properties is paramount for researchers in designing synthetic routes, developing analytical methods, and predicting the compound's behavior in biological systems. It is a key intermediate in the synthesis of high-value compounds, including the potent insecticide Rynaxypyr.^[1]

Core Structural Feature: Annular Tautomerism

A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, wherein the N-H proton can reside on either of the two nitrogen atoms. For **3-bromo-1H-pyrazole**, this results in an equilibrium between the 3-bromo (the major, more stable form) and the 5-bromo tautomers. Experimental and computational studies on substituted pyrazoles indicate that when a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the predominant form in both the solid state and in solution.^[2] This preference is critical as it dictates the molecule's hydrogen bonding capabilities, reactivity, and spectroscopic signature.

Caption: Annular tautomerism of **3-bromo-1H-pyrazole**.

Physicochemical Properties

The macroscopic and solution-based properties of **3-bromo-1H-pyrazole** are summarized below. These values are critical for predicting solubility, designing purification strategies (e.g., crystallization, extraction), and assessing potential for oral bioavailability in drug candidates.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₃ BrN ₂	[1] [3] [4]
Molecular Weight	146.97 g/mol	[1] [3] [4]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	60-65 °C	[1] [5]
Boiling Point	264.1 °C (at 760 mmHg) 70-72 °C (at 0.1 Torr)	[1]
Density	~1.9 g/cm ³	
pKa (Predicted)	10.88 ± 0.10	[1]
LogP (Predicted)	1.17 - 1.2	[4] [6]
Flash Point	113.5 °C	

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are cornerstones of chemical research. This section details the expected spectroscopic and chromatographic characteristics of **3-bromo-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is the primary tool for structural verification. The reported spectrum in deuteriochloroform (CDCl₃) is simple and characteristic.
 - ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.57 (d, J=2.4 Hz, 1H), 6.37 (d, J=2.4 Hz, 1H).[\[1\]](#)

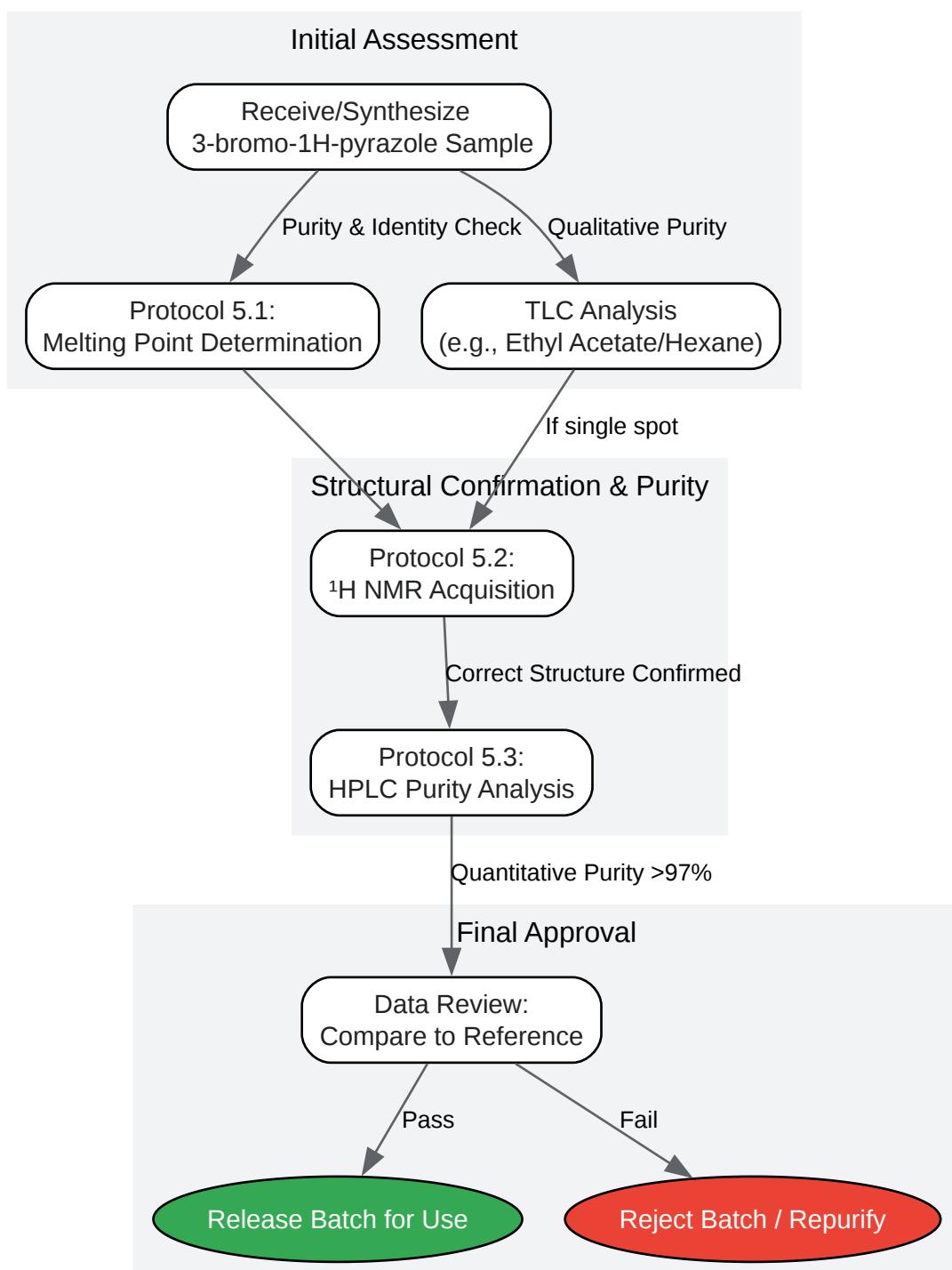
- Expert Interpretation: The two signals appear as doublets due to coupling with each other. The downfield signal at 7.57 ppm corresponds to the proton at the C5 position, adjacent to the electron-rich N-H nitrogen. The signal at 6.37 ppm corresponds to the proton at the C4 position. A broad signal for the N-H proton may also be observed, typically above 10 ppm, though its presence and position can be highly dependent on concentration and solvent purity. A D₂O exchange experiment can be performed to confirm the N-H signal, which will disappear upon addition of deuterium oxide.[7]
- ¹³C NMR, IR, and Mass Spectrometry:
 - ¹³C NMR: While specific experimental data for **3-bromo-1H-pyrazole** was not found in the searched literature, based on data for related pyrazoles, three distinct signals are expected.[8] The carbon atom bearing the bromine (C3) would appear significantly upfield from the other two aromatic carbons due to the heavy atom effect, likely in the range of 120-135 ppm. The C5 and C4 carbons would appear in the typical aromatic region.
 - Infrared (IR) Spectroscopy: An experimental IR spectrum was not located. However, characteristic absorbances would be expected. A broad peak between 3100-3400 cm⁻¹ for the N-H stretch is characteristic of N-H pyrazoles. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=N and C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region, below 800 cm⁻¹.
 - Mass Spectrometry (MS): No experimental mass spectrum for this specific isomer was found. However, for the isomeric 4-bromopyrazole, the mass spectrum shows the characteristic molecular ion peaks.[9] For **3-bromo-1H-pyrazole**, electron ionization (EI) would be expected to produce a strong molecular ion (M⁺) peak. A hallmark feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity at m/z 146 (for ⁷⁹Br) and m/z 148 (for ⁸¹Br), which is a definitive indicator of a monobrominated compound.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following section details validated methodologies for key physical property determinations.

Workflow for Physicochemical Characterization and Quality Control

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of **3-bromo-1H-pyrazole**. This self-validating system ensures identity, purity, and consistency.

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Caption: A logical workflow for the quality control of **3-bromo-1H-pyrazole**.

Protocol 5.1: Melting Point Determination for Purity Assessment

This protocol uses a standard digital melting point apparatus to determine the melting point range, a key indicator of purity.[\[1\]](#)[\[10\]](#)

- Sample Preparation: Finely crush a small amount of the crystalline **3-bromo-1H-pyrazole** using a spatula on a clean, dry surface. A fine powder ensures uniform heat transfer.[\[1\]](#)
- Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to load a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.[\[11\]](#)
- Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
- Rapid Determination (Optional): Set a fast heating rate (~10-20 °C/min) to quickly find an approximate melting range. This saves time in subsequent, more accurate measurements.
- Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[\[1\]](#)
 - Causality: A slow heating rate near the melting point is crucial to maintain thermal equilibrium between the heating block, thermometer, and the sample, preventing a lag that would result in an artificially high and broad reading.
- Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely. The melting point is reported as the range T1-T2.
- Interpretation: A pure sample will exhibit a sharp melting range of 0.5-1.5 °C.[\[1\]](#) A broad range (e.g., >3 °C) or a depressed melting point compared to the literature value indicates the presence of impurities.

Protocol 5.2: Acquiring a ^1H NMR Spectrum for Structural Verification

This protocol describes the standard procedure for obtaining a high-quality proton NMR spectrum.[12][13]

- Sample Preparation: Accurately weigh 10-20 mg of **3-bromo-1H-pyrazole** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean vial.
 - Causality: Deuterated solvents are required for the spectrometer's field-frequency lock system. CDCl_3 is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[12]
- Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality (peak broadening).[12]
- Instrument Setup: Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning within the probe. Insert the sample into the magnet.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl_3 . Perform shimming (either automatically or manually) to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.
- Acquisition: Acquire the free induction decay (FID) data. For a sample of this concentration, 8 to 16 scans are typically sufficient.
- Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the residual CHCl_3 peak to 7.26 ppm.[12] Integrate the signals to determine the relative ratios of the protons.

Protocol 5.3: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment of small molecules.[14] A general reversed-phase method is provided below.

- Sample Preparation: Prepare a stock solution of **3-bromo-1H-pyrazole** at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
 - Causality: Filtering prevents injection of particulate matter that could block the column frit, leading to high backpressure and poor performance. The mobile phase is used as the diluent to ensure peak shape is not distorted.
- Chromatographic Conditions:
 - Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 220 nm.
 - Injection Volume: 5 µL.
- System Suitability: Before running the sample, inject a blank (diluent) to ensure the baseline is clean. The system is considered suitable if baseline noise and drift are within acceptable limits.
- Analysis and Interpretation: Inject the sample. The purity is calculated based on the relative area percentage of the main peak corresponding to **3-bromo-1H-pyrazole**. A result of >97% is typically considered high purity for a research-grade chemical. Peak purity can be further assessed using a photodiode array (PDA) detector, which can detect co-eluting impurities with different UV spectra.[\[15\]](#)

Stability, Storage, and Safety

- Stability: **3-bromo-1H-pyrazole** is a stable crystalline solid under standard laboratory conditions.
- Storage: For long-term stability, it is recommended to store the compound at -20°C.[\[1\]](#)[\[5\]](#) Some suppliers also recommend storage at 4°C under a nitrogen atmosphere to prevent potential degradation from atmospheric moisture and oxygen.[\[4\]](#)
- Safety: **3-bromo-1H-pyrazole** is classified as a hazardous substance.
 - GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)[\[6\]](#)
 - Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-bromo-1H-pyrazole is a foundational building block whose utility in research and development is underpinned by its distinct physical properties. The predominance of the 3-bromo tautomer, its crystalline nature, and its characteristic spectroscopic fingerprint provide clear avenues for its identification and quality control. The standardized protocols outlined in this guide offer a robust framework for researchers to verify the integrity of their material, ensuring the reliability and reproducibility of their scientific outcomes.

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